molecular formula C18H21ClN2O3S B4678935 1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4678935
M. Wt: 380.9 g/mol
InChI Key: DUHIKXKWGIKHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as CB-154, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has also been found to interact with various receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In addition, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is its potential therapeutic applications in various diseases. It has been shown to have anti-tumor and anti-inflammatory effects, and has potential use in the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental conditions.

Future Directions

There are several potential future directions for the study of 1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent and selective analogs. The potential therapeutic applications of this compound in other diseases such as cardiovascular diseases and metabolic disorders could also be explored. Lastly, the in vivo pharmacokinetics and toxicity of this compound could be further studied to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-tumor and anti-inflammatory effects, and has potential use in the treatment of neurological disorders. Although there are limitations to its use in certain experimental conditions, there are several potential future directions for the study of this compound. Further research is needed to fully understand the mechanism of action and evaluate its safety and efficacy for clinical use.

Scientific Research Applications

1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as schizophrenia and depression.

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-24-18-7-5-17(6-8-18)20-9-11-21(12-10-20)25(22,23)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHIKXKWGIKHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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